N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c18-23(19,12-3-4-13-14(10-12)21-8-7-20-13)17-11-16(5-6-16)15-2-1-9-22-15/h1-4,9-10,17H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKGDVLUSATIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions. Key reagents include meta-chloroperbenzoic acid (m-CPBA) for epoxidation and oxone for sulfone formation.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Thiophene oxidation | m-CPBA (1.2 eq.), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Partial epoxidation of thiophene ring observed | |
| Sulfone formation | Oxone®, acetone/H<sub>2</sub>O (3:1), 12 h | Conversion to sulfone derivative (yield: 65–78%) |
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide moiety participates in alkylation and arylation reactions.
Example Synthesis Protocol :
A mixture of 2,3-dihydrobenzo[b] dioxine-6-sulfonyl chloride (1.0 eq.), propargylamine (1.2 eq.), and Et<sub>3</sub>N (1.4 eq.) in DCM at 0°C yields N-(prop-2-yn-1-yl)sulfonamide after purification (77% yield) .
Cycloaddition Reactions
The cyclopropane and alkyne groups enable [2+2+2] cycloaddition with dirhodium catalysts.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Dirhodium catalysis | [Rh<sub>2</sub>(OAc)<sub>4</sub>], toluene, 80°C | Formation of fused polycyclic structures |
Mechanistic Insight :
The reaction proceeds via dirhodium-mediated alkyne activation, enabling selective C–H functionalization of the cyclopropane ring .
Acid-Catalyzed Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic conditions:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 24 h | Cleavage to benzo-dioxine sulfonic acid |
Key Observation :
Hydrolysis rates depend on steric hindrance from the cyclopropylmethyl group, with slower kinetics compared to unsubstituted analogs.
Functionalization of Cyclopropane
The cyclopropane ring participates in ring-opening and cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Ring-opening | H<sub>2</sub>O<sub>2</sub>, FeSO<sub>4</sub>, MeOH | Formation of diol derivatives (yield: 58%) | |
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryl product formation (yield: 63–70%) |
Photochemical Reactions
UV irradiation induces cis-trans isomerization of the cyclopropane ring.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| UV irradiation | 254 nm, hexane, 6 h | 85% conversion to trans-isomer observed |
Reductive Transformations
The sulfonamide group is resistant to reduction, but the thiophene ring can be hydrogenated.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Thiophene hydrogenation | H<sub>2</sub> (1 atm), Pd/C, EtOH | Tetrahydrothiophene derivative (yield: 89%) |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiophene ring, a cyclopropyl group, and a benzo-dioxine sulfonamide moiety. The synthesis typically involves multi-step reactions starting from thiophene derivatives. Common methods include:
- Gewald Reaction : A method for synthesizing thiophene derivatives.
- Paal-Knorr Synthesis : Utilized for creating heterocyclic compounds.
- Fiesselmann Synthesis : Another approach to produce thiophene derivatives.
These methods ensure the formation of the desired sulfonamide structure with high yield and purity, essential for subsequent biological evaluations.
Enzyme Inhibition
Recent studies have highlighted the inhibitory potential of sulfonamides containing benzodioxane structures against various enzymes:
- α-Glucosidase Inhibition : Compounds similar to N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have shown promise as inhibitors of α-glucosidase, which is crucial in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase Inhibition : This compound also exhibits activity against acetylcholinesterase, making it a candidate for Alzheimer's disease treatment by enhancing cholinergic transmission .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that sulfonamide derivatives can act as molecular hybrids, targeting cancer cell proliferation pathways. For instance, studies have synthesized compounds with similar structures that demonstrated significant cytotoxic effects against various cancer cell lines .
Case Study on Enzyme Inhibition
A study evaluated the enzyme inhibitory effects of several sulfonamides related to this compound. The results indicated that these compounds effectively inhibited both α-glucosidase and acetylcholinesterase at micromolar concentrations, suggesting their therapeutic potential in managing diabetes and Alzheimer's disease .
Anticancer Activity Evaluation
In another research effort focusing on anticancer properties, derivatives of sulfonamides were synthesized and tested against multiple cancer cell lines. The findings revealed that certain modifications to the structure led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .
Tables
| Application Area | Biological Activity | Potential Use |
|---|---|---|
| Enzyme Inhibition | α-Glucosidase | Diabetes Management |
| Enzyme Inhibition | Acetylcholinesterase | Alzheimer's Disease Treatment |
| Anticancer Activity | Cytotoxicity against Cancer Cells | Cancer Therapy |
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and benzo-dioxine sulfonamides, such as:
- Thiophene-based drugs like suprofen and articaine .
- Benzo-dioxine derivatives used in various chemical and pharmaceutical applications.
Uniqueness
What sets N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Biological Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
- Chemical Formula : C14H15N1O3S1
- Molecular Weight : 285.34 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing a thiophene ring have shown efficacy against various bacterial strains. A study on related compounds demonstrated that they could disrupt bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Effects
The compound's sulfonamide group is known for its anti-inflammatory properties. In vitro studies have suggested that sulfonamides can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is critical in developing treatments for chronic inflammatory diseases .
Anticancer Potential
Preliminary investigations into the anticancer activity of similar compounds have shown promising results. For example, certain sulfonamide derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the dioxine moiety may enhance this effect by facilitating cellular uptake and interaction with DNA .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Feature | Description | Impact on Activity |
|---|---|---|
| Thiophene Ring | Enhances lipophilicity and membrane penetration | Increased antimicrobial activity |
| Cyclopropyl Group | Provides steric hindrance | Potential modulation of receptor binding |
| Sulfonamide Functionality | Known for anti-inflammatory and antibacterial effects | Broadens therapeutic applications |
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis or inflammatory bowel disease .
Study 3: Anticancer Activity
A series of analogs were tested for their ability to inhibit tumor cell proliferation. The findings revealed that certain modifications to the dioxine structure significantly enhanced cytotoxicity against breast cancer cell lines, indicating the importance of structural optimization in drug design .
Q & A
Q. Optimization Parameters :
- Purification : Flash chromatography or recrystallization to isolate intermediates and final products .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for real-time tracking .
Q. Table 1: Key Synthesis Parameters
| Step | Conditions | Purification Method |
|---|---|---|
| Cyclopropylation | N₂ atmosphere, 50°C, 12h | Flash chromatography |
| Thiophene Coupling | Pd(PPh₃)₄, THF, reflux | Column chromatography |
| Sulfonamide Formation | Et₃N, DCM, rt, 6h | Recrystallization |
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, including cyclopropyl proton splitting patterns and thiophene aromaticity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (341.38 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly cyclopropyl ring strain and sulfonamide geometry .
Q. Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₄S |
| Molecular Weight | 341.38 g/mol |
| Functional Groups | Sulfonamide, thiophene, cyclopropyl, benzo-dioxine |
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:
- Standardized Protocols : Replicate experiments under identical conditions (pH, temperature, solvent) .
- Purity Validation : Use HPLC (>98% purity) to exclude confounding impurities .
- Statistical Design of Experiments (DoE) : Employ factorial designs to isolate variables (e.g., concentration, incubation time) and identify confounding factors .
Advanced: What methodological approaches optimize solubility and stability for in vivo assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS mixtures (≤10% DMSO) to enhance aqueous solubility while minimizing toxicity .
- pH Adjustment : Buffer solutions (pH 7.4) stabilize the sulfonamide group against hydrolysis .
- Salt Formation : Synthesize sodium or potassium salts to improve crystallinity and bioavailability .
Basic: Which functional groups are most reactive, and how do they influence derivatization?
Methodological Answer:
- Sulfonamide (-SO₂NH₂) : Participates in hydrogen bonding with enzymes; derivatized via alkylation or acylation .
- Thiophene Ring : Undergoes electrophilic substitution (e.g., halogenation) to modulate electronic properties .
- Cyclopropyl Group : Stabilizes conformation via ring strain; resistant to ring-opening under mild conditions .
Advanced: How can computational methods predict and validate enzyme interactions?
Methodological Answer:
- Molecular Docking : Predict binding poses with targets like carbonic anhydrase using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories to assess residence time .
- Experimental Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Basic: What purification methods ensure high yield and purity during synthesis?
Methodological Answer:
- Flash Chromatography : Separates intermediates using gradient elution (hexane:EtOAc) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 160–165°C) .
- HPLC : Final purification with C18 columns and acetonitrile/water mobile phases .
Advanced: What challenges arise in establishing structure-activity relationships (SAR)?
Methodological Answer:
Challenges :
- Conformational rigidity of the cyclopropyl group limits derivatization sites .
- Thiophene electronics complicate SAR interpretation due to π-π stacking variability .
Q. Solutions :
- Systematic Analog Synthesis : Modify substituents on the benzo-dioxine ring to assess steric effects .
- Free-Wilson Analysis : Quantify contributions of individual moieties to biological activity .
Basic: How does the cyclopropyl group impact conformational stability?
Methodological Answer:
- Ring Strain : The cyclopropane’s 60° bond angles induce strain, favoring a rigid, planar conformation that enhances target binding .
- Validation : X-ray crystallography shows restricted rotation around the cyclopropyl-methyl bond .
Advanced: What experimental approaches elucidate competitive vs. non-competitive enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Measure changes in Km (competitive) or Vmax (non-competitive) via Lineweaver-Burk plots .
- ITC : Quantify binding thermodynamics; competitive inhibitors show enthalpy-driven binding .
- Crystallography : Co-crystal structures reveal binding sites (active site = competitive; allosteric = non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
